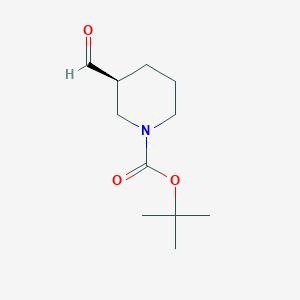

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVHINDANRPFIL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008562-87-5 | |

| Record name | tert-butyl (3S)-3-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Tert-butyl 3-formylpiperidine-1-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 3-formylpiperidine-1-carboxylate

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry. Its structural features—a piperidine scaffold, a reactive aldehyde, and a defined stereocenter—make it an essential precursor for synthesizing a range of complex pharmaceutical agents, including kinase inhibitors and other targeted therapeutics.[1] The precise confirmation of its three-dimensional structure is not merely an academic exercise; it is a critical quality control parameter that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). An incorrect stereoisomer can lead to drastically different pharmacological or toxicological profiles.[2]

This guide provides a comprehensive, in-depth analysis of the orthogonal analytical techniques required for the unambiguous structure elucidation of this molecule. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to structural confirmation. The narrative will integrate nuclear magnetic resonance (NMR) spectroscopy for constitutional analysis, mass spectrometry (MS) for molecular weight and fragmentation confirmation, and chiral chromatography for stereochemical verification.

Foundational Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing an unparalleled view of the molecular framework by mapping the chemical environment of ¹H and ¹³C nuclei. For a molecule like this compound, which features a flexible ring system and a carbamate group, NMR reveals not only the atom-to-atom connectivity but also subtle conformational dynamics. The presence of the tert-butoxycarbonyl (Boc) group can lead to the observation of rotamers (rotational isomers) due to the restricted rotation around the N-C(O) amide bond, which may result in broadened or duplicated signals in the NMR spectra at room temperature.[3]

Proton NMR (¹H NMR): Mapping the Proton Environment

Causality: ¹H NMR is the initial and most informative experiment. It quantifies the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration). For this molecule, it is essential for identifying the key functional groups: the aldehyde, the bulky tert-butyl group, and the complex system of protons on the piperidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Data Interpretation & Expected Results: The ¹H NMR spectrum provides a unique fingerprint of the molecule.

-

Aldehyde Proton (CHO): A distinct, downfield signal is expected around δ 9.6 ppm . Due to coupling with the proton at the C3 position, this signal typically appears as a doublet.

-

tert-Butyl Protons ((CH₃)₃C): A sharp, intense singlet will be observed in the upfield region, typically around δ 1.46 ppm , integrating to 9 protons.[4]

-

Piperidine Ring Protons: These protons present the most complex region of the spectrum, appearing as a series of broad multiplets between δ 1.5 and 4.2 ppm . This complexity arises from:

-

Overlapping signals.

-

Diastereotopic protons (protons on the same carbon that are non-equivalent due to the chiral center).

-

Conformational heterogeneity and the presence of rotamers induced by the Boc group.[3]

-

The proton at the C3 stereocenter, bonded to the formyl group, is a key signal within this region, often appearing as a multiplet.

-

Carbon NMR (¹³C NMR): The Carbon Skeleton

Causality: ¹³C NMR complements the ¹H NMR by providing a direct count of the non-equivalent carbon atoms in the molecule. It is particularly effective for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation & Expected Results: The spectrum will show distinct signals for each unique carbon.

-

Aldehyde Carbonyl (CHO): The most downfield signal, expected around δ 200-205 ppm .[5]

-

Boc Carbonyl (C=O): A signal around δ 155 ppm .[4]

-

Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm .[5]

-

Piperidine Ring Carbons: Multiple signals in the δ 20-60 ppm range. The C3 carbon, bearing the aldehyde, will be in this region.

-

Boc Methyl Carbons (C(CH₃)₃): A single, intense signal around δ 28 ppm .[4]

2D NMR (COSY & HSQC): Confirming Connectivity

Causality: While 1D NMR suggests the structure, 2D NMR provides definitive proof of connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled (typically on adjacent carbons), while Heteronuclear Single Quantum Coherence (HSQC) maps each proton directly to the carbon it is attached to. This combination validates the assignment of the complex piperidine ring signals.

Experimental Workflow: 2D NMR Analysis

-

COSY Acquisition: Run a standard ¹H-¹H COSY experiment. Cross-peaks in the resulting spectrum indicate J-coupling between protons. This will confirm, for example, the coupling between the C3 proton and the aldehyde proton.

-

HSQC Acquisition: Run a standard ¹H-¹³C HSQC experiment. Cross-peaks link the proton signals on the vertical axis to the carbon signals on the horizontal axis, confirming C-H bonds.

-

Integrated Analysis: Use the HSQC data to assign protons to their specific carbons, then use the COSY data to walk along the carbon skeleton, confirming the complete connectivity of the piperidine ring.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Causality: Mass spectrometry provides two critical pieces of information: the accurate molecular weight of the compound and its fragmentation pattern. This data serves as an independent confirmation of the elemental composition derived from NMR. Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[6]

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[7]

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule, as the piperidine nitrogen is basic.[8]

-

Data Acquisition:

-

Full Scan: Acquire a full scan spectrum to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This reveals the characteristic fragmentation pattern.[8]

-

Data Interpretation & Expected Results:

-

Molecular Ion: The molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The high-resolution ESI-MS spectrum should show a prominent ion at m/z 214.1438 , corresponding to the [M+H]⁺ adduct.

-

Key Fragmentation Pathways: The MS/MS spectrum provides structural validation. The Boc group is notoriously labile and drives the fragmentation.

-

Loss of tert-butyl cation: A primary fragmentation is the loss of a tert-butyl group (C₄H₉, 57 Da), but more commonly observed is the neutral loss of isobutylene (C₄H₈, 56 Da) to yield a fragment at m/z 158 .

-

Loss of Boc group: The most characteristic fragmentation is the complete loss of the Boc group via cleavage of the N-C bond, resulting in a prominent fragment ion at m/z 114 , corresponding to the protonated 3-formylpiperidine ring.

-

Absolute Stereochemistry: Chiral HPLC

Causality: While NMR and MS confirm the molecular constitution, they are insensitive to stereochemistry. Verifying the (S)-configuration and determining the enantiomeric purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[9] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[10]

Experimental Protocol: Chiral HPLC

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column: Select a polysaccharide-based CSP, which has broad applicability for piperidine derivatives. Columns like Chiralpak® IA or Chiralpak® AD-H are excellent starting points.[10][11]

-

Mobile Phase: A normal-phase mobile phase is typically used. A common starting point is a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol (e.g., 80:20 v/v n-hexane:isopropanol).[2] A small amount of an amine additive like diethylamine (DEA, ~0.1%) may be required to improve the peak shape of the basic piperidine compound.[11]

-

Analysis:

-

Inject a certified standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.

-

Inject the sample of this compound.

-

Monitor the elution profile with a UV detector (e.g., at 225 nm).[10]

-

-

Quantification: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Data Interpretation & Expected Results: An ideal analysis will show a single, sharp peak corresponding to the retention time of the (S)-enantiomer, with no detectable peak at the retention time of the (R)-enantiomer. For a high-purity sample, the e.e. should be >99%.

Summary of Analytical Data

The table below consolidates the expected analytical data from the orthogonal techniques described, providing a complete reference for the structure elucidation.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ, ppm) | ~9.6 (d, 1H, CHO), ~1.46 (s, 9H, C(CH₃)₃), 1.5-4.2 (m, piperidine H's) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~202 (CHO), ~155 (N-COO), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃), 20-60 (piperidine C's) |

| HRMS (ESI+) | [M+H]⁺ | m/z 214.1438 (Calculated for C₁₁H₂₀NO₃⁺) |

| MS/MS Fragment 1 | m/z 158 (Loss of isobutylene) | |

| MS/MS Fragment 2 | m/z 114 (Loss of Boc group) | |

| Chiral HPLC | Enantiomeric Purity | >99% e.e. (single peak corresponding to the (S)-enantiomer) |

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. The process begins with 1D and 2D NMR spectroscopy to meticulously assemble the molecular framework and confirm atomic connectivity. High-resolution mass spectrometry then provides definitive validation of the molecular formula and reveals characteristic fragmentation patterns that corroborate the proposed structure. Finally, chiral HPLC serves as the ultimate arbiter of stereochemical integrity, confirming the absolute (S)-configuration and quantifying enantiomeric purity. By integrating these orthogonal methods, researchers and drug developers can establish a robust, self-validating system that ensures the identity, purity, and chiral fidelity of this critical synthetic intermediate, thereby upholding the highest standards of scientific integrity and pharmaceutical quality.

References

- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.

- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. BenchChem.

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

- Macmillan Group, Princeton University. (n.d.). Supporting Information. Princeton University.

-

Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide. Journal of Chromatographic Science. Available at: [Link]

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Nature.

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.

-

ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Institutes of Health. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. Available at: [Link]

- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pure.uva.nl [pure.uva.nl]

- 6. benchchem.com [benchchem.com]

- 7. policija.si [policija.si]

- 8. benchchem.com [benchchem.com]

- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

N-Boc-(S)-3-piperidinecarboxaldehyde chemical properties

An In-Depth Technical Guide to N-Boc-(S)-3-piperidinecarboxaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

N-Boc-(S)-3-piperidinecarboxaldehyde, a chiral heterocyclic building block, holds significant importance in the fields of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a Boc-protected piperidine ring and a reactive aldehyde functional group at a stereogenic center, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in modern drug discovery.

Introduction: The Strategic Importance of a Chiral Building Block

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of chirality and a versatile functional handle, such as an aldehyde, onto this ring system provides a powerful tool for constructing enantiomerically pure and structurally complex molecules. N-Boc-(S)-3-piperidinecarboxaldehyde, also known as tert-butyl (S)-3-formylpiperidine-1-carboxylate, serves precisely this purpose.

The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for selective transformations at the C3-aldehyde. This group can be efficiently removed under mild acidic conditions, unmasking the secondary amine for subsequent functionalization. This strategic combination of a chiral center, a reactive aldehyde, and an orthogonal protecting group underpins its utility as a high-value intermediate in multi-step synthetic campaigns.[1]

Physicochemical and Structural Properties

The fundamental properties of N-Boc-(S)-3-piperidinecarboxaldehyde are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | References |

| Synonyms | tert-Butyl (S)-3-formylpiperidine-1-carboxylate, (S)-1-Boc-3-formylpiperidine | [2][3] |

| CAS Number | 1008562-87-5 ((S)-enantiomer) | [2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [4][5] |

| Molecular Weight | 213.27 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][6] |

| Boiling Point | 295.4 ± 33.0 °C (Predicted) | [4] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 132.5 °C | [4] |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Low water solubility. | |

| Refractive Index | 1.519 (Predicted) | [4] |

Note: Physical properties such as boiling point and density are often predicted for compounds of this nature and should be used as a guide.

Synthesis and Purification

The synthesis of N-Boc-(S)-3-piperidinecarboxaldehyde is typically achieved through the oxidation of the corresponding primary alcohol, N-Boc-(S)-3-piperidinemethanol. This precursor is readily accessible from commercially available (S)-piperidine-3-carboxylic acid (or its esters), which is first protected with the Boc group.

Experimental Protocol: Swern or Dess-Martin Oxidation

A common and reliable method involves the oxidation of N-Boc-(S)-3-(hydroxymethyl)piperidine. The choice between Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) is often based on scale, substrate sensitivity, and desired workup procedure.

Step-by-Step Methodology (Dess-Martin Oxidation):

-

Dissolution: Dissolve N-Boc-(S)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Caption: General synthetic route to N-Boc-(S)-3-piperidinecarboxaldehyde.

Chemical Reactivity and Key Transformations

The synthetic utility of N-Boc-(S)-3-piperidinecarboxaldehyde stems from the reactivity of its aldehyde group. This functional group serves as an electrophilic handle for a variety of crucial C-C and C-N bond-forming reactions.

-

Reductive Amination: This is arguably one of the most powerful applications. The aldehyde readily reacts with primary or secondary amines to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This reaction is central to building diversity around the piperidine core.

-

Reduction: The aldehyde can be easily reduced to the primary alcohol, N-Boc-(S)-3-(hydroxymethyl)piperidine[7], using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Further oxidation of the aldehyde using reagents such as sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄) yields the corresponding carboxylic acid, N-Boc-(S)-piperidine-3-carboxylic acid.[8]

-

Wittig and Related Olefinations: The aldehyde can be converted into various alkenes via reactions with phosphorus ylides (Wittig reaction) or related reagents (e.g., Horner-Wadsworth-Emmons).

-

Nucleophilic Additions: Organometallic reagents like Grignard or organolithium compounds can add to the aldehyde to form secondary alcohols, enabling the construction of more complex side chains.

Caption: Reactivity map of N-Boc-(S)-3-piperidinecarboxaldehyde.

Applications in Drug Discovery

The N-Boc-(S)-3-piperidinecarboxaldehyde moiety is a precursor to many critical intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its stereochemistry is often essential for the target's biological activity.

A prominent example is its use in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, the synthesis of drugs like Linagliptin involves intermediates such as (R)-N-Boc-3-aminopiperidine.[9] This key amine intermediate can be synthesized from N-Boc-3-piperidone (derived from the aldehyde) via asymmetric reductive amination, highlighting the aldehyde's role as a gateway to other crucial chiral building blocks.[9]

The ability to use this aldehyde in reductive amination reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality and integrity of N-Boc-(S)-3-piperidinecarboxaldehyde and to ensure laboratory safety.

Safety and Hazard Information

The compound is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.[10] Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin/Eye/Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[3][6] |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[11]

Storage and Handling

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[4][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

-

Sensitivity: The compound is reported to be air-sensitive, and the aldehyde is susceptible to oxidation over time.[4]

Spectroscopic Characterization

The identity and purity of N-Boc-(S)-3-piperidinecarboxaldehyde are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The spectrum will show a characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5-9.8 ppm. The nine protons of the Boc group will appear as a sharp singlet around δ 1.4-1.5 ppm. The piperidine ring protons will appear as a series of complex multiplets in the δ 1.5-4.0 ppm range.

-

¹³C NMR (Carbon NMR): The aldehyde carbonyl carbon will have a characteristic resonance in the δ 200-205 ppm region. The carbonyl of the Boc group appears around δ 155 ppm, and the quaternary carbon of the Boc group is found near δ 80 ppm.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands. The aldehyde C=O stretch appears around 1720-1730 cm⁻¹, while the urethane C=O of the Boc group appears at a lower wavenumber, typically 1680-1695 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Conclusion

N-Boc-(S)-3-piperidinecarboxaldehyde is a cornerstone chiral building block for modern synthetic chemistry. Its well-defined stereochemistry, versatile aldehyde functionality, and the stability afforded by the Boc protecting group provide a robust platform for the efficient and stereocontrolled synthesis of complex molecular targets. Its proven utility in the synthesis of pharmaceutical agents underscores its continued importance for researchers, scientists, and drug development professionals aiming to innovate at the frontiers of chemical science.

References

-

AAPPTec. MSDS - Safety Data Sheet. Available from: [Link]

-

ChemBK. N-BOC-3-piperidinylcarboxaldehyde. Available from: [Link]

-

PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. Available from: [Link]

-

PubChem. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. Available from: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-tert-butyl 3-formylpiperidine-1-carboxylate | 1008562-87-5 [chemicalbook.com]

- 3. 118156-93-7 Cas No. | Piperidine-3-carboxaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 7. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to (S)-1-Boc-piperidine-3-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

(S)-1-Boc-piperidine-3-carbaldehyde is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, featuring a stereocenter adjacent to a reactive aldehyde functional group on a piperidine scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions, providing synthetic versatility. This guide provides a comprehensive overview of the compound's physicochemical properties, common synthetic methodologies, key applications with a detailed experimental protocol, and essential safety and handling information for researchers and drug development professionals.

Physicochemical and Safety Profile

(S)-1-Boc-piperidine-3-carbaldehyde is a versatile synthetic intermediate whose utility is defined by its specific chemical and physical properties. Proper handling and storage are critical to maintaining its integrity and ensuring laboratory safety.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 213.27 g/mol | [1][2][4][5] |

| CAS Number | 1008562-87-5 | [5] |

| Appearance | Clear, light yellow liquid | [4] |

| Storage Conditions | Air sensitive; store in an inert atmosphere (e.g., Argon, Nitrogen) in a freezer under -20°C. | [4] |

| Boiling Point | 295.4±33.0 °C (Predicted) | [4] |

| Density | 1.114±0.06 g/cm³ (Predicted) | [4] |

| Primary Synonyms | (S)-tert-butyl 3-formylpiperidine-1-carboxylate, (S)-N-Boc-3-formylpiperidine | [1] |

| Safety Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [4] |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Synthesis and Stereochemical Considerations

The synthesis of (S)-1-Boc-piperidine-3-carbaldehyde is most commonly achieved through the selective oxidation of its corresponding primary alcohol, (S)-1-Boc-3-hydroxymethylpiperidine, or the chiral alcohol (S)-1-Boc-3-hydroxypiperidine. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure the preservation of the sensitive Boc protecting group and the compound's stereochemical integrity.

Expert Insight: Milder oxidation conditions are heavily favored. Reagents such as Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride/DMSO), or Pyridinium chlorochromate (PCC) are effective. The causality for this choice lies in their ability to selectively convert the primary alcohol to an aldehyde with high yield and minimal side-product formation under non-aqueous, near-neutral pH conditions, which prevents the acid-catalyzed cleavage of the Boc group. The synthesis often starts from commercially available chiral precursors like (S)-Boc-nipecotic acid.

Core Application: Reductive Amination in Drug Discovery

The aldehyde functionality of (S)-1-Boc-piperidine-3-carbaldehyde makes it an ideal substrate for reductive amination, one of the most robust and widely used reactions for C-N bond formation in medicinal chemistry. This reaction allows for the introduction of a diverse range of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Piperidine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to confer favorable properties such as improved solubility and metabolic stability.[6][7][8]

Workflow for Reductive Amination

Below is a diagram illustrating the typical workflow for a reductive amination reaction using this chiral building block.

Caption: Reductive Amination Workflow.

Self-Validating Experimental Protocol: Synthesis of a Tertiary Amine

This protocol details a standard reductive amination procedure. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a key self-validating step.

Expertise & Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent. Unlike stronger hydrides (e.g., NaBH₄), it is not protic and does not readily reduce the starting aldehyde before imine formation, minimizing the formation of the corresponding alcohol byproduct. Its tolerance of mildly acidic conditions, which can catalyze imine formation, makes it the authoritative standard for this transformation.

Methodology:

-

Vessel Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere of Argon, add (S)-1-Boc-piperidine-3-carbaldehyde (1.0 eq, e.g., 213 mg, 1.0 mmol).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add the desired primary or secondary amine (1.1 eq, 1.1 mmol).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 10 minutes. The slight exotherm should be monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product. Characterization is then performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Handling, Storage, and Safety

Due to its chemical nature, strict adherence to safety protocols is mandatory when working with (S)-1-Boc-piperidine-3-carbaldehyde.

-

Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Handling: The compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[4] Use clean, dry syringes and needles for transfers.

-

Storage: For long-term viability, the compound must be stored in a tightly sealed container, preferably under an inert atmosphere, in a freezer at or below -20°C.[4] This minimizes degradation from both air and ambient temperature.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

(S)-1-Boc-piperidine-3-carbaldehyde stands out as a high-value chiral intermediate for drug discovery professionals. Its utility is rooted in the strategic combination of a stereocenter, a versatile aldehyde handle, and an acid-labile Boc protecting group on the synthetically crucial piperidine ring. The application of this building block, particularly in robust and reliable C-N bond-forming reactions like reductive amination, enables the efficient synthesis of novel and complex molecules with high potential for biological activity. A thorough understanding of its properties, synthetic access, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964448, 1-Boc-piperidine-3-carboxaldehyde. Retrieved from [Link]

-

AccelaChem. (n.d.). 1008562-87-5, (S)-1-Boc-piperidine-3-carbaldehyde. Retrieved from [Link]

-

Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-boc-piperidine-3-carboxaldehyde (C11H19NO3). Retrieved from [Link]

-

Zander, N., & Frank, R. (2005). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses, 81, 235. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-237. Retrieved from [Link]

Sources

- 1. 1-Boc-piperidine-3-carboxaldehyde | C11H19NO3 | CID 9964448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-boc-piperidine-3-carboxaldehyde (C11H19NO3) [pubchemlite.lcsb.uni.lu]

- 4. 1-Boc-piperidine-3-carboxaldehyde , 97% , 118156-93-7 - CookeChem [cookechem.com]

- 5. 1008562-87-5,(S)-1-Boc-piperidine-3-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Chiral Piperidine Building Blocks: A Technical Guide to Strategic Synthesis and Application

Introduction: The Piperidine Scaffold's Central Role in Modern Drug Discovery

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] Its prevalence is extraordinary, forming the core structural motif in a vast number of natural products, alkaloids, and blockbuster pharmaceuticals.[1][2][3] Drugs containing the piperidine moiety span more than twenty therapeutic classes, including treatments for cancer, neurological disorders, and infectious diseases.[1][3][4]

The significance of the piperidine scaffold lies in its unique three-dimensional structure and physicochemical properties. Its sp³-hybridized carbon atoms provide a flexible yet defined conformational geometry that allows for precise spatial presentation of substituents to interact with biological targets.[5] Introducing chirality into the piperidine ring further enhances this capability, enabling highly specific and potent interactions with chiral biological macromolecules like enzymes and receptors. This stereochemical control is critical for improving a drug's efficacy, selectivity, and pharmacokinetic profile while potentially reducing off-target toxicity.[2][6][7]

However, the construction of enantiomerically pure, substituted piperidines is a formidable challenge in organic synthesis. Controlling the absolute and relative stereochemistry of multiple centers on the flexible six-membered ring requires sophisticated and robust synthetic strategies. This guide provides an in-depth analysis of the principal methodologies developed to address this challenge, offering field-proven insights into the causal factors behind experimental choices and providing a technical resource for researchers in organic synthesis and drug development.

Strategic Pillars of Chiral Piperidine Synthesis

The asymmetric synthesis of piperidines can be broadly categorized into several key strategies, each with distinct advantages and applications. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.

-

Asymmetric Catalysis: The direct, enantioselective transformation of prochiral precursors.

-

Chiral Pool Synthesis: The use of naturally occurring chiral molecules as starting materials.

-

Biocatalysis: The application of enzymes to perform highly selective transformations.

-

Classical Resolution: The separation of racemic mixtures into their constituent enantiomers.

This guide will focus primarily on the first three modern approaches, which offer the most efficient and versatile pathways to stereodefined piperidine building blocks.

Asymmetric Catalysis: The Power of Enantioselective Transformations

Asymmetric catalysis represents the most powerful and atom-economical approach to chiral piperidines, creating stereocenters with high fidelity from achiral or racemic starting materials. The direct hydrogenation of pyridine derivatives is a cornerstone of this strategy.

Asymmetric Hydrogenation of Pyridines and Derivatives

The direct, enantioselective hydrogenation of a flat, aromatic pyridine ring to a three-dimensional, chiral piperidine is an ideal synthetic transformation.[1] However, the high stability of the pyridine ring makes this a thermodynamically challenging process, often requiring harsh conditions and sophisticated catalysts.[8]

Causality in Catalyst Design: The core challenge is to orchestrate the delivery of hydrogen to one face of the pyridine ring selectively. This is achieved using transition metal catalysts (typically Rhodium, Ruthenium, or Iridium) coordinated to chiral phosphine ligands.[9] These ligands, such as BINAP, Josiphos, or P-Phos, create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, thereby directing the hydrogenation to a single face.[9][10]

To overcome the aromatic stability, pyridines are often "activated" by forming pyridinium salts or by introducing electron-withdrawing groups, which makes the ring more susceptible to reduction.[8][10]

A workflow for this process is outlined below:

Comparative Data: The effectiveness of different catalytic systems is highly dependent on the substrate. The following table summarizes representative results for the asymmetric hydrogenation of activated pyridine derivatives.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [Rh(nbd)₂]BF₄ / Josiphos | 2-Pyridinecarboxylic acid ethyl ester | ~20 (TON) | 27 | [9] |

| Ru-DTBM-segphos | 2-Pyridyl-substituted alkene | >99 | 90-91 | [11] |

| [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium Salt (Transfer Hydrogenation) | High | High (Diastereo- & Enantioselective) | [12][13] |

Catalytic Asymmetric Cycloadditions and Cross-Coupling

Beyond hydrogenation, other catalytic methods provide powerful entries to complex piperidine scaffolds.

-

Aza-Diels-Alder Reaction: This [4+2] cycloaddition between an imine (dienophile) and a diene is a classic method for constructing the piperidine ring.[14][15] Chiral Lewis acids or organocatalysts can be used to render the reaction highly enantioselective, establishing multiple stereocenters in a single step.[16][17] The reaction mechanism can be either concerted or stepwise, depending on the substrates and catalyst used.[16][17]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: This elegant method assembles the piperidine ring from three separate components—an alkyne, an alkene, and an isocyanate—in a single, catalytic, and asymmetric transformation.[18] The use of a cleavable tether can simplify the process, allowing for what is effectively an intermolecular reaction with the control of an intramolecular one.[18]

-

Rhodium-Catalyzed Reductive Heck Reaction: A recently developed strategy involves the asymmetric cross-coupling of partially reduced pyridines (dihydropyridines) with aryl or vinyl boronic acids.[19][20] This powerful carbometalation reaction forges a C-C bond and sets a key stereocenter with high enantioselectivity, providing access to valuable 3-substituted piperidines.[19][20]

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool strategy utilizes readily available, enantiomerically pure natural products—most commonly amino acids—as starting materials.[21] This approach elegantly bypasses the need for an asymmetric catalyst by incorporating chirality from the very beginning of the synthetic sequence.

Causality in Substrate Choice: L-lysine, with its δ-amino group, is a natural precursor for the piperidine skeleton.[22] However, other amino acids like L-aspartic acid, L-glutamic acid, and L-phenylalanine are frequently used to construct highly functionalized piperidines through multi-step sequences involving cyclization, reduction, and functional group manipulation.[23][24][25][26] The inherent stereocenter of the amino acid is used to direct the stereochemical outcome of subsequent reactions.[21]

A key advantage of this method is the predictable absolute stereochemistry of the final product. A modular approach starting from a chiral-pool-derived, orthogonally protected piperidine allows for sequential functionalizations to build highly complex, trisubstituted chiral piperidines.[27]

Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis harnesses the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions.[28] For piperidine synthesis, enzymes like transaminases, oxidases, and reductases are particularly valuable.[28]

A Chemoenzymatic Approach: A powerful modern strategy combines traditional chemical synthesis with biocatalysis. For example, a readily available pyridine can be chemically reduced to a tetrahydropyridine intermediate. This intermediate can then be fed into a stereoselective one-pot enzyme cascade. An amine oxidase can convert the tetrahydropyridine to an imine, which is then reduced by an ene-imine reductase (EneIRED) with high stereocontrol to yield the final chiral piperidine.[28] This chemoenzymatic approach has been successfully applied to the synthesis of key intermediates for drugs like Niraparib, an anticancer agent.[19][28]

This hybrid strategy leverages the strengths of both worlds: the power of chemical synthesis to create diverse starting materials and the unparalleled selectivity of enzymes for the key stereodetermining step.[28][29]

Experimental Protocol: Organocatalytic Domino Michael/Aminalization

This protocol describes a powerful organocatalytic method for constructing polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity.[12]

Rationale: The reaction is catalyzed by a chiral secondary amine (an O-TMS protected diphenylprolinol). The catalyst first activates the aldehyde substrate by forming a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate is then trapped intramolecularly in an aminalization step to form the piperidine ring, regenerating the catalyst. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine, directing the attack of the nitroolefin.[12]

Materials:

-

Aldehyde (0.2 mmol, 1.0 equiv)

-

Trisubstituted nitroolefin (0.3 mmol, 1.5 equiv)

-

O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%)

-

Toluene (anhydrous, 1.0 mL)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol).

-

Add the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Add anhydrous toluene (1.0 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-72 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

Purification and Analysis:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired polysubstituted piperidine.[12]

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

The synthesis of chiral piperidine building blocks remains a dynamic and evolving field of research, driven by the insatiable demand for novel therapeutics in the pharmaceutical industry.[1] While asymmetric hydrogenation and chiral pool synthesis are now well-established and powerful strategies, new frontiers are continually being explored.

The development of novel catalytic systems that can operate under milder conditions with broader substrate scope is a key objective. Rhodium-catalyzed cross-coupling and C-H functionalization methods are showing immense promise for creating previously inaccessible substitution patterns with exquisite stereocontrol.[19][30] Furthermore, the integration of biocatalysis into synthetic workflows is set to become increasingly important, offering sustainable and highly efficient routes to complex chiral molecules.[28] As our understanding of catalysis deepens and new synthetic methods emerge, the ability to design and construct custom chiral piperidine scaffolds will continue to expand, empowering medicinal chemists to explore new chemical space and develop the next generation of life-saving drugs.

References

-

Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC Source: NIH URL: [Link]

-

Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC Source: NIH URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: ACS Publications URL: [Link]

-

Title: Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans Source: Semantic Scholar URL: [Link]

-

Title: Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange Source: NIH URL: [Link]

-

Title: Combining bio- and organocatalysis for the synthesis of piperidine alkaloids Source: Semantic Scholar URL: [Link]

-

Title: Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans Source: SpringerLink URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme E-Books & E-Journals URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]

-

Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC Source: NIH URL: [Link]

-

Title: Top: Overview of the susceptible pyridine motifs for enantioselective hydrogenation. Source: ResearchGate URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine Source: ACS Publications URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

-

Title: Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Some compounds containing a piperidine ring in their structures. Source: ResearchGate URL: [Link]

-

Title: Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Application of chiral building blocks to the synthesis of drugs Source: Semantic Scholar URL: [Link]

-

Title: Some pharmacologically active molecules containing piperidine rings. Source: ResearchGate URL: [Link]

-

Title: A high yielding route to substituted piperidines via the aza-Diels-Alder reaction Source: Heriot-Watt University Research Portal URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: ResearchGate URL: [Link]

-

Title: A Modular Approach to Trisubstituted Chiral Piperidines Source: Organic Letters URL: [Link]

-

Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

-

Title: Pharmaceutically active compounds containing piperidine framework Source: ResearchGate URL: [Link]

- Title: Process for resolving racemic mixtures of piperidine derivatives Source: Google Patents URL

-

Title: Synthesis of piperidinones by an aza Diels-Alder reaction. Source: ResearchGate URL: [Link]

-

Title: The influence of the introduction of chiral center in piperidine ring... Source: ResearchGate URL: [Link]

-

Title: Mannich–Michael versus formal aza–Diels–Alder approaches to piperidine derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature URL: [Link]

-

Title: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC Source: NIH URL: [Link]

-

Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The Role of Piperidine Derivatives in Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: Rewiring amino acids to piperidines Source: Yoshikai Group URL: [Link]

-

Title: Creativity from the Chiral Pool: Amino Acids Source: Baran Lab URL: [Link]

-

Title: Rewiring amino acids to piperidines Source: Tohoku University URL: [Link]

- Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same Source: Google Patents URL

-

Title: Rewiring amino acids to piperidines Source: 東北大学 (Tohoku University) URL: [Link]

-

Title: The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

-

Title: Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis Source: MDPI URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]

- 17. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 23. Rewiring amino acids to piperidines | Yoshikai Group [pharm.tohoku.ac.jp]

- 24. baranlab.org [baranlab.org]

- 25. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 26. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]

- 30. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

Role of Boc protecting group in piperidine chemistry.

An In-depth Technical Guide

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals due to its ability to confer desirable physicochemical properties and engage in critical binding interactions.[1][2] However, the inherent nucleophilicity and basicity of the piperidine nitrogen present significant challenges in multi-step syntheses, often leading to undesired side reactions. The strategic use of protecting groups is paramount to overcoming these hurdles. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group, a pivotal tool in piperidine chemistry. We will explore the causality behind its application, from the mechanisms of its introduction and removal to its role in complex, orthogonal synthetic strategies that are vital to modern drug development.

The Strategic Importance of the Piperidine Scaffold

Piperidine and its derivatives are one of the most prevalent heterocyclic motifs in approved drugs and bioactive natural products.[1] Their three-dimensional structure and ability to be functionalized at various positions allow for the precise spatial orientation of pharmacophoric elements, which is crucial for optimizing interactions with biological targets. However, the secondary amine within the piperidine ring is a potent nucleophile and base. Without proper management, this reactivity can interfere with synthetic transformations planned for other parts of the molecule, complicating reaction pathways and reducing yields. This necessitates a robust protection strategy to temporarily mask the amine, thereby enabling controlled and selective chemical modifications.

The tert-Butoxycarbonyl (Boc) Group: A Chemist's Essential Tool

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry, valued for its unique combination of stability and controlled lability.[3][4] Its widespread adoption is a testament to its reliability and versatility.

The core advantages of employing the Boc group in piperidine chemistry are:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[5][6][7] This resilience allows chemists to perform a broad array of reactions on other parts of a molecule without risking premature deprotection.

-

Facile Introduction: It can be readily introduced in high yields onto the piperidine nitrogen using commercially available and easy-to-handle reagents.[8]

-

Selective Cleavage: The Boc group is selectively and cleanly removed under acidic conditions, a mechanism that is orthogonal to many other classes of protecting groups.[4][8] This orthogonality is the foundation of elegant and efficient multi-step synthetic plans.

Core Methodologies in Boc-Piperidine Chemistry

A comprehensive understanding of the practical and mechanistic aspects of Boc protection and deprotection is essential for its successful application.

Part A: Boc Protection of the Piperidine Nitrogen

The introduction of the Boc group onto the piperidine nitrogen is a highly efficient and reliable transformation, typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Causality Behind Experimental Choices:

-

Reagent: (Boc)₂O is the reagent of choice due to its high reactivity and the benign nature of its byproducts.[9] The amine's nucleophilic attack on one of the anhydride's electrophilic carbonyls is highly favorable.

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The piperidine nitrogen attacks a carbonyl carbon of (Boc)₂O. The resulting intermediate collapses, and the unstable tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide, which deprotonates the ammonium species to yield the final product.[10][11] A base such as triethylamine (TEA) is often added to neutralize the protonated amine, accelerating the reaction.[3]

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively non-polar and effectively solubilize both the piperidine starting material and (Boc)₂O.[3]

Caption: Mechanism of Boc protection of a primary amine.[9]

Experimental Protocol: Boc Protection of 4-Anilino-piperidine This protocol provides a robust method for the protection of a substituted piperidine, a common structural motif.[12]

-

Preparation: Dissolve 4-anilino-piperidine (1.0 equivalent) in dichloromethane (DCM). To this solution, add triethylamine (1.2 equivalents).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-4-anilino-piperidine, which can be purified further by column chromatography if necessary.

Part B: The Stability Profile of N-Boc-Piperidine

The utility of the Boc group is defined by its predictable stability. This allows chemists to perform a wide range of transformations on other parts of the molecule with confidence.

| Condition Type | Reagents/Conditions | Stability of N-Boc Group | Rationale |

| Basic | NaOH, LDA, Piperidine | Stable [6] | The carbamate carbonyl is not sufficiently electrophilic to be attacked by strong bases, and the adjacent oxygen's lone pairs provide resonance stability. |

| Nucleophilic | Grignard reagents, organolithiums, amines | Stable [5] | The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack. |

| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable [5] | The C-O bonds of the carbamate are not susceptible to cleavage by catalytic hydrogenation, making it orthogonal to the Cbz group. |

| Acidic | Trifluoroacetic Acid (TFA), HCl | Labile [6][7] | The carbamate oxygen is readily protonated, initiating a cleavage mechanism that results in the formation of a highly stable tert-butyl cation. |

Part C: Strategic Deprotection of the Boc Group

The selective removal of the Boc group is its most critical feature, unmasking the piperidine nitrogen at the desired stage of a synthesis.

Causality Behind Experimental Choices:

-

Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane) are used because they can efficiently protonate the carbamate oxygen.[13] TFA is often preferred for its high volatility, which simplifies its removal during work-up.[6]

-

Mechanism: The deprotection is initiated by protonation of the carbonyl oxygen. This is followed by the cleavage of the tert-butyl C-O bond to form the highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to liberate the free amine (as its corresponding salt) and carbon dioxide gas.[4][9][10]

-

Scavengers: The formation of the tert-butyl cation can lead to side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic functional groups. Scavengers like triisopropylsilane (TIS) or anisole are sometimes added to trap this reactive cation.[7]

Caption: Mechanism of Boc deprotection under acidic conditions.[4][9]

Experimental Protocol: Deprotection using HCl in Dioxane This protocol is effective for isolating the deprotected piperidine as its hydrochloride salt, which is often a stable, crystalline solid.[14]

-

Preparation: Dissolve the N-Boc-piperidine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.

-

Reaction: Add a solution of 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.

-

Monitoring: Stir the reaction for 1-3 hours. Progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.

-

Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration. The resulting solid is the piperidine hydrochloride salt.

-

Free-Basing (Optional): To obtain the neutral free amine, the hydrochloride salt can be dissolved or suspended in a biphasic system (e.g., DCM/water) and neutralized by adding a base such as saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 7). The organic layer is then separated, dried, and concentrated.[14]

The Power of Orthogonality: Boc in Advanced Synthetic Strategies

The true power of the Boc group is realized in complex syntheses requiring multiple protecting groups. Two protecting groups are considered "orthogonal" if one can be selectively removed in the presence of the other.[15] The acid-lability of Boc makes it a perfect orthogonal partner for:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed under mild basic conditions (e.g., 20% piperidine in DMF).[16][17]

-

Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][17]

This orthogonality allows for the sequential unmasking and functionalization of different amine groups within the same molecule, a strategy that is fundamental to the synthesis of complex pharmaceuticals and peptides.[4]

Caption: A logical workflow for the selective modification of a polyfunctional molecule.[15]

Case Study: Synthesis of DPP-IV Inhibitors

The significance of Boc-protected piperidines is clearly demonstrated in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[18] In these syntheses, chiral (R)-3-(Boc-amino)piperidine serves as a critical building block. The Boc group protects the exocyclic amine at the 3-position, allowing chemists to perform reactions at the piperidine's ring nitrogen without interference. Once the core scaffold is assembled, the Boc group is removed under acidic conditions to reveal the primary amine, which is essential for the drug's biological activity. The stability conferred by the Boc group ensures high yields and stereochemical integrity throughout the complex synthetic sequence.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly within the domain of piperidine chemistry. Its unique combination of robust stability and predictable, selective acid-lability provides chemists with a powerful method for controlling the reactivity of the piperidine nitrogen. This control is fundamental to the design and execution of efficient, high-yielding synthetic routes for complex pharmaceutical targets. By understanding the underlying mechanisms and mastering the associated experimental protocols, researchers and drug development professionals can fully leverage the power of the Boc group to accelerate the discovery of next-generation therapeutics.

References

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. (n.d.). Benchchem.

- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (n.d.). Wuhan FREESEA Co.,Ltd.

- The Role of 1-Boc-Piperidine-2-Carboxamide in Modern Drug Discovery. (n.d.). Wuhan FREESEA Co.,Ltd.

- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.

- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (n.d.). Benchchem.

- Advantages of using a Boc protecting group over other amine protecting groups. (n.d.). Benchchem.

- ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. (n.d.). Benchchem.

- Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide. (n.d.). Benchchem.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025, December 29). Jinxiang Chemical.

- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.

- Stability of the Boc Protecting Group: A Comparative Guide for Researchers. (n.d.). Benchchem.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.

- Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. (n.d.). Benchchem.

- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. (n.d.). Benchchem.

- The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: A Technical Guide. (n.d.). Benchchem.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

- An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.

- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (n.d.). The Royal Society of Chemistry.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021, March 11). Building Blocks.

Sources